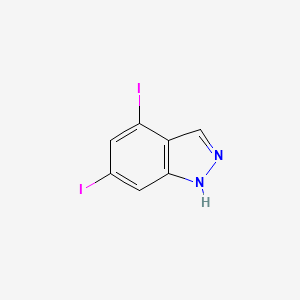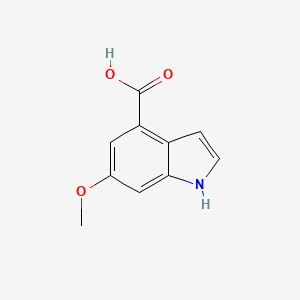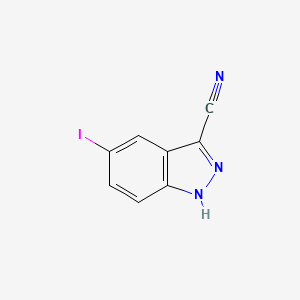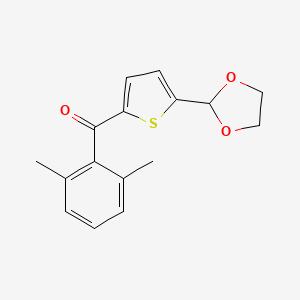
2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Descripción general
Descripción
2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, commonly known as 2,6-DMDBT, is an organic compound derived from the aromatic thiophene group. It is a colorless solid with a pungent odor and is soluble in organic solvents. 2,6-DMDBT is primarily used in the synthesis of various pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Antioxidant Activity Evaluation
Research on thiophene derivatives has shown significant promise in evaluating antioxidant properties. For instance, the synthesis and antioxidant activity evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes were explored through Buchwald-Hartwig C-N cross-coupling, revealing potential structure-activity relationships (SARs) for developing future antioxidant agents (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Electrochromic Properties and Polymer Solar Cells
Thiophene derivatives have been utilized in the synthesis of novel asymmetric structure monomers and polymers, showcasing their potential in electrochromic devices and solar cells. These materials exhibit fast switching times, reasonable optical contrast, and good coloration efficiency, making them suitable for applications in polymer solar cells and electrochromic devices (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).
Molecular Engineering for Solar Cell Applications
Molecular engineering of organic sensitizers incorporating thiophene units has led to significant enhancements in solar cell efficiency. Novel organic sensitizers designed with thiophene components have demonstrated high incident photon to current conversion efficiency, highlighting the role of thiophene in advancing solar cell technology (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Antimicrobial Studies
Thiophene derivatives have been explored for their antimicrobial properties, providing a basis for the development of novel antimicrobial agents. The synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives incorporating the thiophene moiety has shown promising results in antimicrobial evaluation, suggesting their potential as potent anti-tumor agents (Kheder & Mabkhot, 2012).
Electroluminescence and Emitting Materials
The development of emitting amorphous molecular materials incorporating thiophene has opened new avenues in electroluminescence. These materials exhibit color-tunable emitting properties and serve as excellent emitting materials for organic electroluminescent devices, including the potential for emitting multicolor light, including white (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Propiedades
IUPAC Name |
(2,6-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-10-4-3-5-11(2)14(10)15(17)12-6-7-13(20-12)16-18-8-9-19-16/h3-7,16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJBZMSACZPPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641981 | |
| Record name | (2,6-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898779-25-4 | |
| Record name | (2,6-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1613690.png)
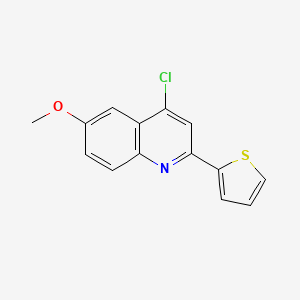
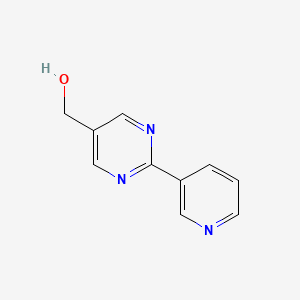
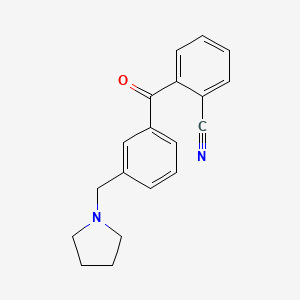
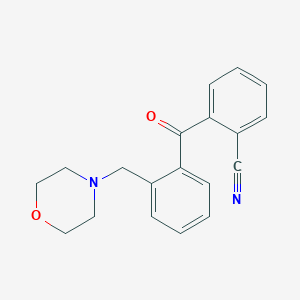
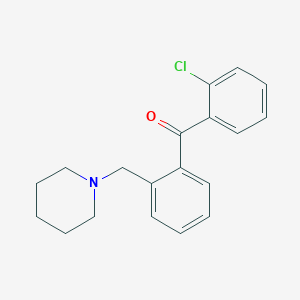
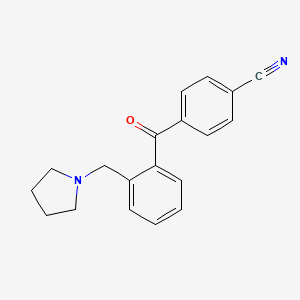
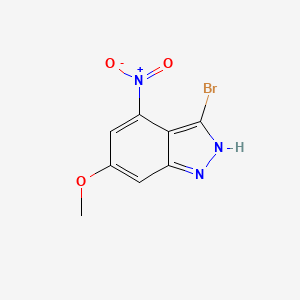
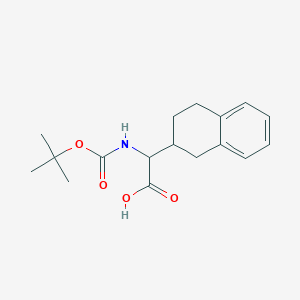
![6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid](/img/structure/B1613709.png)
